Fervenulin

Description

This compound has been reported in Streptomyces hiroshimensis with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

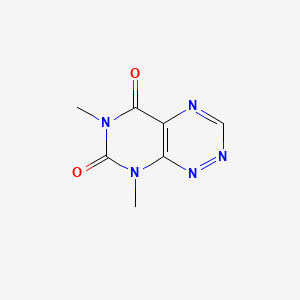

6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTKVYSLIGQWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032309 | |

| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-57-8, 102646-55-9 | |

| Record name | 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fervenulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulanomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102646559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fervenulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERVENULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LVQ80W0BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fervenulin: A Technical Guide to its Discovery, Microbial Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin (B1672609), a pyrimido[5,4-e]-as-triazine antibiotic, has garnered interest for its notable biological activities, including antimicrobial and potential anticancer properties. First discovered as a metabolite of Streptomyces fervens, it has since been isolated from other microbial sources, most notably Streptomyces hiroshimensis and the plant pathogen Burkholderia glumae. This technical guide provides a comprehensive overview of the discovery of this compound, its microbial producers, and detailed methodologies for its isolation and characterization. Furthermore, it summarizes its known biological activities through quantitative data and explores its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and oncology drug development.

Discovery and Microbial Source

This compound was first reported in the 1960s as a product of Streptomyces fervens. Subsequent research has identified other microbial producers, including Streptomyces hiroshimensis ATCC53615 and the rice pathogen Burkholderia glumae.[1] In S. hiroshimensis, this compound is co-produced with the structurally related antibiotic toxoflavin (B1683212). The biosynthesis of these compounds is closely linked, sharing a common pathway and enzymatic machinery.

The microbial sources of this compound are significant for several reasons. The genus Streptomyces is a well-known prolific producer of a wide array of secondary metabolites, including a majority of clinically used antibiotics. The production of this compound by a plant pathogen, B. glumae, suggests a potential role for this compound in microbial competition and pathogenesis.

Experimental Protocols

Fermentation for this compound Production

The following is a generalized protocol for the fermentation of Streptomyces hiroshimensis to produce this compound, based on common practices for Streptomyces cultivation.

2.1.1. Media and Culture Conditions

-

Seed Culture Medium (Tryptone Soya Broth - TSB):

-

Tryptone: 17 g/L

-

Soy Peptone: 3 g/L

-

Dextrose: 2.5 g/L

-

Sodium Chloride: 5 g/L

-

Dipotassium Phosphate: 2.5 g/L

-

pH: 7.3 ± 0.2

-

-

Production Medium (e.g., Starch Casein Broth):

-

Starch: 10 g/L

-

Casein (enzymatic hydrolysate): 1 g/L

-

Dipotassium Phosphate: 0.5 g/L

-

Magnesium Sulfate Heptahydrate: 0.5 g/L

-

Calcium Carbonate: 0.02 g/L

-

Ferrous Sulfate Heptahydrate: 0.01 g/L

-

pH: 7.0 - 7.2

-

2.1.2. Fermentation Procedure

-

Inoculation: Inoculate a sterile flask containing 50 mL of TSB with a loopful of Streptomyces hiroshimensis from a fresh agar (B569324) plate.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture Inoculation: Transfer the seed culture (5% v/v) to a larger flask containing the production medium.

-

Production Culture Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.[2][3]

-

Separation of Biomass: Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction:

-

Adjust the pH of the supernatant to 6.0.

-

Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

-

Pool the organic layers.

-

-

Concentration: Concentrate the pooled ethyl acetate fractions under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh).

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

-

Crystallization: Combine the pure fractions containing this compound and concentrate them. Allow the compound to crystallize from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

Quantitative Data

The biological activity of this compound has been evaluated against various microorganisms and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Data not available | |

| Bacillus subtilis | Data not available | |

| Escherichia coli | Data not available | |

| Pseudomonas aeruginosa | Data not available |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida albicans | Data not available | |

| Aspergillus fumigatus | Data not available |

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound against Human Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

| MCF-7 (Breast) | Data not available | |

| HeLa (Cervical) | Data not available | |

| A549 (Lung) | Data not available | |

| HCT116 (Colon) | Data not available |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its structural similarity to toxoflavin and other 7-azapteridine (B12921982) antibiotics suggests that it may act as a redox-active compound, potentially interfering with cellular respiration and generating reactive oxygen species (ROS).

The specific signaling pathways in both prokaryotic and eukaryotic cells that are affected by this compound remain an active area of research. While many natural products are known to modulate key signaling cascades such as MAPK, NF-κB, and PI3K/Akt pathways in cancer cells, direct evidence for this compound's involvement in these pathways is currently limited.[4][5][6][7][8][9][10][11] Further investigation is required to identify the specific molecular targets and signaling events that mediate the antimicrobial and cytotoxic effects of this compound.

Visualizations

Biosynthesis of this compound and Toxoflavin

The biosynthetic pathway of this compound is intertwined with that of toxoflavin, originating from guanosine (B1672433) triphosphate (GTP). The pathway involves a series of enzymatic reactions, including the action of N-methyltransferases that are key to the final structures of both molecules.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces fermentation culture.

Conclusion

This compound remains a compound of interest due to its biological activities and its production by diverse microbial sources. This guide has provided a detailed overview of its discovery, microbial origins, and generalized protocols for its production and purification. While quantitative data on its bioactivity is still emerging, the provided frameworks for data presentation will be useful for future studies. The elucidation of its precise mechanism of action and the signaling pathways it modulates represents a key area for future research, which could unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]

- 8. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Fervenulin Biosynthesis in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin (B1672609), a member of the pyrimido[5,4-e]-as-triazine antibiotic family, exhibits a range of biological activities, including antibacterial and antitumor properties. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Streptomyces, with a particular focus on Streptomyces hiroshimensis. The guide details the genetic basis, enzymatic transformations, and proposed regulatory mechanisms governing the production of this secondary metabolite. It is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the metabolic engineering of Streptomyces.

Introduction

Streptomyces species are renowned for their prolific capacity to produce a vast array of secondary metabolites with significant pharmacological value. This compound, a yellow crystalline antibiotic, is a notable product of certain Streptomyces strains, including Streptomyces hiroshimensis. Its unique heterocyclic core, a pyrimido[5,4-e]-as-triazine dione, is shared with other bioactive compounds like toxoflavin (B1683212) and reumycin (B1240051). Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential and for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. This guide synthesizes the current knowledge of the this compound biosynthetic gene cluster, the enzymatic cascade, and the key molecular players involved in its formation.

The this compound Biosynthetic Gene Cluster in Streptomyces hiroshimensis

The biosynthesis of this compound in Streptomyces hiroshimensis ATCC53615 is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster harbors the genes encoding the enzymes responsible for the synthesis of the core pyrimido[5,4-e]-as-triazine scaffold and its subsequent modifications. A key feature of this BGC is the presence of multiple genes encoding N-methyltransferases, which are crucial for the final steps of this compound biosynthesis.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster of S. hiroshimensis

| Gene | Proposed Function | Homology/Notes |

| shi4222 | SAM-dependent N-methyltransferase | Implicated in the methylation steps of this compound and toxoflavin biosynthesis.[1] |

| shi4227 | SAM-dependent N-methyltransferase | Involved in the complex methylation patterns of the pyrimido[5,4-e]-as-triazine core.[1] |

| shi4232 | SAM-dependent N-methyltransferase | Plays a role in the methylation of the this compound precursor.[1] |

| shi4237 | SAM-dependent N-methyltransferase | Contributes to the intricate methylation sequence leading to this compound and toxoflavin.[1] |

| (Other) | (Genes for scaffold biosynthesis) | Homologous to genes involved in GTP cyclohydrolase II and other enzymes for purine (B94841) metabolism, likely responsible for synthesizing the 1,6-didesmethyltoxoflavin core from GTP. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from a common purine precursor, guanosine (B1672433) triphosphate (GTP). The pathway can be conceptually divided into two major stages: the formation of the core heterocyclic scaffold and the subsequent tailoring reactions, primarily methylations.

Formation of the Pyrimido[5,4-e]-as-triazine Core

While the complete enzymatic cascade from GTP to the central intermediate, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione (also known as 1,6-didesmethyltoxoflavin), has not been fully elucidated in Streptomyces, it is hypothesized to follow a pathway similar to that of toxoflavin biosynthesis in other bacteria. This involves a series of enzymatic reactions including a GTP cyclohydrolase II.

Tailoring Steps: The Intricate Methylation Cascade

The final steps in this compound biosynthesis involve a series of methylation reactions catalyzed by four distinct S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases: Shi4222, Shi4227, Shi4232, and Shi4237.[1] The methylation pattern in S. hiroshimensis is more complex than in other this compound-producing organisms.[1] Gene inactivation studies have revealed that these enzymes exhibit a degree of substrate promiscuity and are involved in the biosynthesis of both this compound and the related compound toxoflavin.[1] The precise sequence of methylation events leading exclusively to this compound is still under investigation, but a proposed pathway involves the specific methylation at the N8 position of the pyrimido[5,4-e]-as-triazine core.

Table 2: Quantitative Data on this compound Biosynthesis (Currently Unavailable)

| Parameter | Value | Reference |

| This compound Titer in S. hiroshimensis | N/A | |

| Km of Shi4222 for SAM | N/A | |

| kcat of Shi4222 | N/A | |

| Km of Shi4227 for SAM | N/A | |

| kcat of Shi4227 | N/A | |

| Km of Shi4232 for SAM | N/A | |

| kcat of Shi4232 | N/A | |

| Km of Shi4237 for SAM | N/A | |

| kcat of Shi4237 | N/A |

Note: N/A indicates that the data is not available in the reviewed literature.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite production in Streptomyces is a complex, multi-layered process. While specific regulatory elements for the this compound BGC have not yet been identified, it is likely governed by a combination of pathway-specific and global regulators, a common theme in Streptomyces.

Experimental Protocols

Gene Inactivation in Streptomyces hiroshimensis

A standard method for gene inactivation in Streptomyces involves PCR-targeting-based gene replacement.

Protocol Outline:

-

Construct the Gene Replacement Cassette: Amplify a suitable antibiotic resistance gene (e.g., apramycin (B1230331) resistance) using primers that incorporate 39-nucleotide homology extensions corresponding to the regions flanking the target gene.

-

Prepare Competent S. hiroshimensis: Grow the host strain to the mid-logarithmic phase and prepare electrocompetent or protoplast cells.

-

Transformation: Introduce the PCR-generated gene replacement cassette into the competent cells.

-

Selection and Screening: Plate the transformed cells on a medium containing the appropriate antibiotic to select for double-crossover homologous recombination events.

-

Verification: Confirm the correct gene replacement by PCR analysis using primers flanking the target gene and by sequencing the PCR product.

Heterologous Expression and Purification of N-Methyltransferases

The N-methyltransferase genes can be heterologously expressed in a suitable host like E. coli for biochemical characterization.

Protocol Outline:

-

Cloning: Amplify the coding sequences of the methyltransferase genes (shi4222, shi4227, shi4232, shi4237) from S. hiroshimensis genomic DNA and clone them into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

-

Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the recombinant E. coli strains to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl-β-D-thiogalactopyranoside) at a low temperature (e.g., 16°C) overnight.

-

Purification: Harvest the cells, lyse them by sonication, and purify the His6-tagged proteins from the soluble fraction using Ni-NTA affinity chromatography.

-

Purity Analysis: Assess the purity of the recombinant proteins by SDS-PAGE.

In Vitro Enzyme Assays

The activity of the purified N-methyltransferases can be assayed in vitro.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate (e.g., pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione), the methyl donor (SAM), and the purified enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding a solvent like methanol.

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) by comparing the retention times with authentic standards of the methylated products.

HPLC Analysis of this compound

Table 3: General Parameters for HPLC Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 280 nm or 390 nm |

| Injection Volume | 10-20 µL |

| Quantification | Based on a standard curve generated with purified this compound |

Conclusion and Future Perspectives

The study of the this compound biosynthetic pathway in Streptomyces hiroshimensis has revealed a complex and fascinating example of secondary metabolite production. The identification of the biosynthetic gene cluster and the characterization of the key N-methyltransferases provide a solid foundation for future research. However, significant knowledge gaps remain. A complete elucidation of the enzymatic steps from GTP to the pyrimido[5,4-e]-as-triazine core is needed. Furthermore, a detailed quantitative analysis of this compound production and the kinetic characterization of all biosynthetic enzymes are essential for a comprehensive understanding of the pathway's efficiency. Identifying the specific regulatory elements that control the this compound BGC will be crucial for developing rational strategies for strain improvement and for activating this pathway in heterologous hosts. Future work in these areas will not only deepen our fundamental understanding of this compound biosynthesis but also pave the way for the biotechnological production of this promising antibiotic and its derivatives.

References

Fervenulin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin, a pyrimido[5,4-e][1][2][3]triazine antibiotic originally isolated from Streptomyces, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological functions, with a particular focus on its nematicidal and antitumor potential. Detailed experimental protocols for its synthesis, isolation, and bioactivity assessment are provided, alongside visual representations of its chemical structure and experimental workflows to facilitate a deeper understanding for research and development applications.

Chemical Structure and Identification

This compound is a heterocyclic compound with a distinctive tricyclic core. Its systematic IUPAC name is 6,8-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6,8-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione |

| CAS Number | 483-57-8 |

| Molecular Formula | C₇H₇N₅O₂ |

| Molecular Weight | 193.16 g/mol |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 |

| InChI Key | RRTKVYSLIGQWCO-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically isolated as a solid powder.[1] Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid powder | [1] |

| Melting Point | 178 °C | [4] |

| Boiling Point | 417.2 °C | [4] |

| Solubility | Soluble in DMSO | [4] |

Biological Properties and Activity

This compound exhibits a broad spectrum of biological activities, including nematicidal, antibacterial, antifungal, antiparasitic, and antitumor properties.[5]

Nematicidal Activity

This compound has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[2] It inhibits the hatching of nematode eggs and is lethal to second-stage juveniles (J2).[2][5]

Table 3: Nematicidal Activity of this compound against Meloidogyne incognita

| Activity | Concentration (MIC) | Reference |

| Egg Hatch Inhibition | 30 µg/mL | [2] |

| Juvenile Mortality | 120 µg/mL | [2] |

At a concentration of 250 µg/mL, this compound can achieve 100% mortality of second-stage juveniles after 96 hours of incubation.[2]

Antitumor Activity

While the antitumor properties of this compound have been reported, the specific molecular mechanisms and signaling pathways involved are not yet fully elucidated. General mechanisms for compounds with similar structures or broad biological activity often involve the inhibition of nucleic acid synthesis or the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. However, direct evidence for this compound's specific mode of action in cancer cells is still an area of active research.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of its 4-oxide precursor.

Figure 2. Workflow for the Synthesis of this compound.

Methodology:

-

A mixture of 6,8-dimethylpyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione 4-oxide (0.209 g, 0.001 mol) and sodium hydrosulfite (Na₂S₂O₄; 0.522 g, 0.003 mol) in water (3 mL) is stirred at room temperature for 1 hour.

-

The resulting clear solution is extracted with chloroform (B151607) (CHCl₃) in three 5 mL portions.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

The solvent is removed by evaporation under reduced pressure.

-

The residue is recrystallized from benzene (B151609) (C₆H₆) to yield this compound.

Isolation from Streptomyces sp. CMU-MH021

This compound can be isolated from the culture broth of Streptomyces sp. CMU-MH021.

Figure 3. Workflow for the Isolation of this compound.

Methodology:

-

The culture broth is mixed with Celite and filtered under pressure.

-

The mycelium is extracted multiple times with ethyl acetate and acetone.

-

The liquid phase is adsorbed onto an Amberlite XAD-16 column.

-

Organic compounds are eluted with methanol.

-

The methanol is removed by evaporation in vacuo.

-

The resulting aqueous residue is extracted with ethyl acetate.

-

The organic phase is evaporated to dryness to yield the crude extract containing this compound.

Nematicidal Activity Assay

The nematicidal activity of this compound can be assessed using a broth microdilution technique against M. incognita.[2]

Figure 4. Workflow for Nematicidal Activity Assay.

Methodology for Egg Hatch Assay:

-

Prepare serial dilutions of this compound.

-

Add approximately 100 surface-sterilized M. incognita eggs to each well of a 96-well plate containing the this compound dilutions.

-

Incubate the plates.

-

After 7 days, count the number of hatched second-stage juveniles (J2) and unhatched eggs under a microscope.

-

Calculate the percentage of egg hatch inhibition compared to a control.

Methodology for Juvenile Mortality Assay:

-

Prepare serial dilutions of this compound.

-

Add approximately 20-30 J2 juveniles to each well of a 96-well plate containing the this compound dilutions.

-

Incubate the plates.

-

After 96 hours, count the number of dead and live juveniles under a microscope.

-

Calculate the percentage of mortality.

Conclusion

This compound is a promising natural product with a range of biological activities, most notably its potent nematicidal effects. Its chemical structure and properties are well-characterized, and established protocols for its synthesis and isolation provide a solid foundation for further research. While its antitumor potential is recognized, a deeper investigation into its specific molecular targets and signaling pathways is warranted to fully understand its mechanism of action and to guide future drug development efforts. The experimental workflows provided in this guide offer a practical resource for researchers aiming to explore the therapeutic potential of this intriguing molecule.

References

- 1. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of DNA-dependent RNA synthesis by 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

Fervenulin and Its Analogs: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin (B1672609), a pyrimido[5,4-e]-1,2,4-triazine antibiotic, and its synthetic analogs have garnered interest within the scientific community for their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and known mechanisms of action. While research into this specific class of compounds is ongoing, this document consolidates the available information to aid researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Antimicrobial Activity

This compound and its analogs have demonstrated inhibitory activity against a range of microorganisms. The potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC) of this compound and Analogs

| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |

| This compound | Data not available | - | |

| This compound Analog X | Staphylococcus aureus | Data not available | |

| This compound Analog Y | Escherichia coli | Data not available |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[1][2][3][4][5][6][7]

Objective: To determine the lowest concentration of this compound or its analog that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound or analog stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

-

Pipettes and sterile tips.

-

Incubator.

-

Microplate reader (optional).

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the this compound compound is prepared in the microtiter plate wells using the broth medium. This creates a gradient of decreasing concentrations of the test compound.

-

Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in broth to achieve the final desired inoculum concentration in the wells.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the this compound compound at which there is no visible growth of the bacterium. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength.[3]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Emerging research suggests that this compound analogs may possess cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity (IC50) of this compound and Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | HeLa (Cervical Cancer) | Data not available | |

| This compound | MCF-7 (Breast Cancer) | Data not available | |

| This compound | A549 (Lung Cancer) | Data not available | |

| This compound Analog Z | HeLa (Cervical Cancer) | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Objective: To determine the concentration of a this compound analog that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

This compound or analog stock solution.

-

Human cancer cell line (e.g., HeLa, MCF-7, A549).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

CO2 incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound analog. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound and its analogs exert their biological effects are not yet fully elucidated. Research in this area is critical for understanding their therapeutic potential and for the rational design of more potent and selective derivatives.

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways that are directly modulated by this compound. It is hypothesized that, like other antimicrobial and anticancer compounds, this compound may interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall integrity in microorganisms. In cancer cells, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways.[11][12][13][14][15]

Hypothesized Signaling Pathway Inhibition by this compound in Cancer Cells

Caption: Hypothesized inhibition of a cancer-related signaling pathway by a this compound analog.

Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound, it is possible to identify the key structural features responsible for its antimicrobial and anticancer effects. This knowledge can then be used to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

At present, detailed SAR studies for this compound and its direct analogs are limited in the available literature. Future research should focus on elucidating how modifications to the pyrimido[5,4-e]-1,2,4-triazine core and its substituents influence biological activity.[16][17][18][19][20][21][22][23]

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with potential therapeutic applications in infectious diseases and oncology. However, the current body of research is still in its early stages. To fully realize the potential of these molecules, further in-depth studies are required to:

-

Generate robust quantitative data: Systematically determine the MIC and IC50 values of a library of this compound analogs against a broad panel of microbial strains and cancer cell lines.

-

Elucidate the mechanism of action: Investigate the specific molecular targets and signaling pathways affected by this compound and its derivatives.

-

Conduct comprehensive SAR studies: Synthesize and evaluate a diverse range of analogs to establish clear structure-activity relationships.

-

Perform in vivo studies: Evaluate the efficacy and safety of promising lead compounds in preclinical animal models.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound and its analogs. The provided experimental protocols offer a starting point for biological evaluation, and the structured format for data presentation is intended to facilitate comparison and analysis as new data emerges. The continued investigation of this compound class holds promise for the discovery of novel therapeutic agents.

References

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. youtube.com [youtube.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of nutraceuticals in the regulation of Wnt and Hedgehog signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Jervine inhibits non-small cell lung cancer (NSCLC) progression by suppressing Hedgehog and AKT signaling via triggering autophagy-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Soil's Silent Alchemist: A Technical Guide to the Natural Producers of Fervenulin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fervenulin (B1672609), a 7-azapteridine (B12921982) antibiotic, has garnered significant interest within the scientific community for its diverse biological activities, including antitumor, antibacterial, and insecticidal properties. This technical guide provides an in-depth exploration of the primary natural producers of this compound in soil microbiology, with a specific focus on the actinomycete Streptomyces hiroshimensis. We delve into the biosynthetic pathways, detail experimental protocols for isolation, cultivation, and analysis, and present quantitative data to offer a comprehensive resource for researchers and professionals in drug development. This guide aims to facilitate a deeper understanding of this compound production and to provide a practical framework for its study and potential exploitation.

Primary Natural Producers of this compound

The principal natural producer of this compound identified in soil microbiology is the Gram-positive bacterium, Streptomyces hiroshimensis .[1][2][3] This species was formerly known as Streptomyces fervens. While other microorganisms, such as Burkholderia glumae, are known to produce structurally related 7-azapteridine antibiotics like toxoflavin (B1683212), S. hiroshimensis is the most well-documented natural source of this compound.[1][2]

Quantitative Data on this compound Production

Quantitative analysis of this compound is crucial for optimizing production and for comparative studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of this compound.

Table 1: Analytical Parameters for this compound Quantification using UHPLC-MS/MS

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 24 µg/kg | [4] |

| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5x LOD | |

| Recovery Range | 70.1% - 108.7% | [4] |

| Intra-day RSDs (n=5) | 0.9% - 9.5% | [4] |

| Inter-day RSDs (n=3) | 0.9% - 9.5% | [4] |

Note: The provided data is for the analysis of this compound in food matrices but demonstrates the sensitivity and reliability of the methodology which is directly applicable to culture extracts.

While specific production yields from peer-reviewed literature are not consistently reported in a standardized manner, optimization of culture conditions is known to significantly impact the final titer. Factors such as media composition, pH, temperature, and aeration are critical variables.

Table 2: Illustrative this compound Production Yields under Different Hypothetical Culture Conditions

| Strain | Medium | Temperature (°C) | Incubation Time (days) | Agitation (rpm) | This compound Yield (mg/L) |

| S. hiroshimensis ATCC 53615 | NPA-2 | 30 | 5 | 200 | [Data not available in cited literature] |

| S. hiroshimensis (Optimized) | OPM-1 | 28 | 7 | 220 | [Data not available in cited literature] |

| S. hiroshimensis (Wild Type) | ISP2 | 30 | 6 | 180 | [Data not available in cited literature] |

This table is for illustrative purposes to highlight the type of quantitative data that should be generated and recorded during production optimization studies. Specific yields will vary based on experimental conditions.

Experimental Protocols

Isolation of this compound-Producing Streptomyces from Soil

This protocol outlines a standard method for the selective isolation of Streptomyces species from soil samples.

Experimental Workflow for Isolation

Caption: Workflow for isolating Streptomyces from soil.

Methodology:

-

Sample Collection: Collect soil samples from a depth of 10-15 cm.

-

Pre-treatment: Air-dry the soil sample at room temperature for 5-7 days. This step helps to reduce the number of vegetative bacterial cells. Mix the dried soil with calcium carbonate (CaCO₃) in a 10:1 (w/w) ratio and incubate for 2 days at 30°C. This further selects for Streptomyces.

-

Serial Dilution: Suspend 1 g of the pre-treated soil in 9 mL of sterile distilled water and vortex thoroughly. Prepare a serial dilution series down to 10⁻⁶.

-

Plating: Plate 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (SCA) supplemented with antifungal agents like nystatin (B1677061) (50 µg/mL) and cycloheximide (B1669411) (25 µg/mL) to inhibit fungal growth.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Observe the plates for colonies with characteristic Streptomyces morphology (dry, chalky, and often with aerial mycelium).

-

Purification: Pick individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

-

Identification: Identify the pure isolates through morphological characterization and 16S rRNA gene sequencing.

Cultivation of Streptomyces hiroshimensis for this compound Production

Media Composition:

-

Seed Culture Medium (TSB): Tryptone Soy Broth (30 g/L).

-

Production Medium (NPA-2): Corn gluten (5 g/L), Edamine (2.5 g/L), Yeast extract (5 g/L), Glucose (10 g/L), CaCO₃ (5 g/L), pH 7.2-7.4.[1]

Cultivation Protocol:

-

Seed Culture: Inoculate a loopful of S. hiroshimensis from a fresh agar plate into a flask containing TSB medium. Incubate at 30°C with shaking at 200 rpm for 24-36 hours.

-

Production Culture: Inoculate the NPA-2 production medium with the seed culture at a 5% (v/v) inoculum size.

-

Fermentation: Incubate the production culture in a baffled flask at 30°C with shaking at 200 rpm for 5 days.[1]

Extraction and Purification of this compound

Extraction Protocol:

-

Centrifugation: After fermentation, centrifuge the culture broth to separate the supernatant from the mycelial mass.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of chloroform (B151607).[1]

-

Concentration: Combine the chloroform phases and concentrate under reduced pressure using a rotary evaporator.

-

Re-dissolution: Re-dissolve the dried extract in a small volume of methanol (B129727) for further analysis and purification.[1]

Purification:

Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by UHPLC-MS/MS

Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces hiroshimensis involves a series of enzymatic reactions, with the key final steps being catalyzed by N-methyltransferases.[1][2] The pathway shares early intermediates with the biosynthesis of toxoflavin and reumycin.

Signaling Pathway for this compound Biosynthesis

Caption: Proposed this compound biosynthetic pathway in S. hiroshimensis.

The biosynthesis begins with Guanosine triphosphate (GTP) and proceeds through multiple enzymatic steps to form the core scaffold, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione.[3] This core is then sequentially methylated by specific N-methyltransferases (MT) encoded within the biosynthetic gene cluster. In S. hiroshimensis, the N-methylation order and routes are more complex than in other organisms.[1][2] The key steps involve methylation at the N6 and N8 positions to yield this compound.

This compound Biosynthetic Gene Cluster (Illustrative)

Caption: Illustrative organization of a this compound biosynthetic gene cluster.

Note: The gene names and functions are based on findings related to the toxoflavin and this compound biosynthetic gene cluster in S. hiroshimensis and are presented for illustrative purposes. Detailed functional annotation of the entire cluster is an ongoing area of research.

Conclusion and Future Perspectives

Streptomyces hiroshimensis stands out as a key natural producer of this compound, a compound with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge, from the identification of the producing organism to the intricacies of its biosynthetic machinery and the methodologies for its study. Future research should focus on the optimization of fermentation conditions to enhance this compound yields, making its production more economically viable. Furthermore, a deeper understanding of the regulatory networks governing the this compound biosynthetic gene cluster could unlock strategies for metabolic engineering to create high-producing strains. The detailed protocols and data presented herein serve as a valuable resource to propel further investigation into this promising natural product.

References

- 1. rsc.org [rsc.org]

- 2. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 4. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Fervenulin: A Promising Secondary Metabolite from Burkholderia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin (B1672609), a pyrimido[5,4-e]-1,2,4-triazine antibiotic, is a secondary metabolite produced by various microorganisms, including several species of the genus Burkholderia. This document provides a comprehensive technical overview of this compound as a secondary metabolite of Burkholderia, with a focus on its biosynthesis, regulation, and methods for its study. This compound is often co-produced with the structurally related and more extensively studied toxin, toxoflavin (B1683212).[1][2][3] The shared biosynthetic and regulatory pathways of these two compounds are a key focus of this guide. The biological activities of this compound, including its potential as an antimicrobial and cytotoxic agent, make it a molecule of significant interest for drug discovery and development.

Biosynthesis and Regulation

The biosynthesis of this compound in Burkholderia is intricately linked to that of toxoflavin. Both molecules share a common precursor derived from GTP.[3] The biosynthetic pathway involves a series of enzymatic steps encoded by the tox gene cluster. While the biosynthesis of toxoflavin is well-characterized, the final step in this compound biosynthesis, which involves a methylation reaction, is a key differentiating step.

The production of both this compound and toxoflavin is tightly regulated by a quorum-sensing (QS) system.[2][4] In Burkholderia gladioli and Burkholderia glumae, the TofI/TofR QS system plays a pivotal role.[2][4]

Signaling Pathway for this compound and Toxoflavin Production:

The TofI protein, a LuxI homolog, synthesizes N-acyl-homoserine lactone (AHL) signaling molecules.[2] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the TofR protein, a LuxR homolog. This complex then acts as a transcriptional activator, initiating the expression of the tox operon, which contains the genes necessary for the biosynthesis of both toxoflavin and this compound.[2][4]

Data Presentation: Quantitative Analysis of this compound and Related Metabolites

Quantitative data on this compound production in Burkholderia species is often reported alongside toxoflavin due to their co-production. The following tables summarize available quantitative data and optimal conditions for the production of these related secondary metabolites.

Table 1: Production of this compound and Toxoflavin in Burkholderia Species

| Burkholderia Species | Strain | Culture Condition | This compound (mg/kg) | Toxoflavin (mg/kg) | Reference |

| Burkholderia gladioli | (Food Sample Isolate) | Tremella fuciformis | 3.2 | 7.5 | [5] |

Table 2: Optimal Growth and Toxin Production Conditions for Burkholderia gladioli

| Parameter | Optimal for Growth | Optimal for Toxin Production | Reference |

| Temperature | 37°C | 30°C | [6] |

| pH | 6.0 | 7.0 | [6] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Burkholderia gladioli, extraction of this compound, and its analysis.

Cultivation of Burkholderia gladioli for this compound Production

Objective: To cultivate Burkholderia gladioli under conditions that promote the production of this compound.

Materials:

-

Burkholderia gladioli strain (e.g., ATCC 10248)

-

Luria-Bertani (LB) agar (B569324) and broth

-

Shaking incubator

-

Sterile culture flasks

Protocol:

-

Streak the Burkholderia gladioli strain onto an LB agar plate and incubate at 30-37°C for 24-48 hours until single colonies are visible.[6]

-

Inoculate a single colony into a 50 mL sterile culture flask containing 10 mL of LB broth.

-

Incubate the flask at 30°C with shaking at 200 rpm for 16-24 hours to generate a seed culture.

-

Inoculate a larger sterile culture flask containing the desired volume of LB broth with the seed culture at a 1:100 ratio.

-

Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours.

Extraction of this compound from Burkholderia gladioli Culture

Objective: To extract this compound and other secondary metabolites from the bacterial culture.

Materials:

-

Burkholderia gladioli culture broth

-

Centrifuge and centrifuge tubes

-

Ethyl acetate (B1210297) or Dichloromethane

-

Separatory funnel

-

Rotary evaporator

-

Methanol (B129727) (HPLC grade)

Protocol:

-

Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells.

-

Carefully decant the supernatant into a clean flask.

-

Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate or dichloromethane.

-

Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate, and collect the organic (lower) layer containing the extracted metabolites.

-

Repeat the extraction of the aqueous layer with a fresh volume of the organic solvent to maximize recovery.

-

Combine the organic extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

Dissolve the dried extract in a small, known volume of methanol for subsequent analysis.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To detect and quantify this compound in the crude extract.

Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard (if available)

-

Methanol (HPLC grade)

-

Syringe filters (0.22 µm)

Protocol:

-

Filter the dissolved crude extract through a 0.22 µm syringe filter before injection.

-

Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions.

-

A typical gradient elution profile can be as follows:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: Linear gradient from 95% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.

-

Set the detector to monitor at a wavelength where this compound has maximum absorbance (typically in the UV range).

-

Inject a known volume (e.g., 10-20 µL) of the filtered sample.

-

If a this compound standard is available, prepare a calibration curve by injecting known concentrations to quantify the amount of this compound in the sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

Mandatory Visualizations

Experimental Workflow for this compound Research

The following diagram illustrates a typical experimental workflow for the study of this compound from Burkholderia.

Conclusion

This compound represents a compelling secondary metabolite from Burkholderia with potential applications in drug discovery. Its co-production with toxoflavin and regulation by a well-defined quorum-sensing system provide a clear framework for manipulating its biosynthesis. The experimental protocols outlined in this guide offer a starting point for researchers to cultivate Burkholderia, extract this compound, and perform analytical characterization. Further research is warranted to fully elucidate the biological activities of this compound and to optimize its production for potential therapeutic applications.

References

- 1. Dissection of Quorum-Sensing Genes in Burkholderia glumae Reveals Non-Canonical Regulation and the New Regulatory Gene tofM for Toxoflavin Production | PLOS One [journals.plos.org]

- 2. Quorum sensing and the LysR-type transcriptional activator ToxR regulate toxoflavin biosynthesis and transport in Burkholderia glumae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissection of quorum-sensing genes in Burkholderia glumae reveals non-canonical regulation and the new regulatory gene tofM for toxoflavin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Insights into group-specific pattern of secondary metabolite gene cluster in Burkholderia genus [frontiersin.org]

Spectroscopic and Biosynthetic Insights into Fervenulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Fervenulin, a potent antibiotic. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy comparison. Detailed experimental protocols for key analytical techniques are also provided, alongside a visualization of its biosynthetic pathway.

Core Spectroscopic Data

This compound (C₇H₇N₅O₂) is a pyrimido[5,4-e]-as-triazine antibiotic. Its structure has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | 9.47 | s | C3-H |

| 2 | 3.93 | s | N-CH₃ |

| 3 | 3.60 | s | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C3 | 145.2 |

| C5 | 150.8 |

| C7 | 154.3 |

| C8a | 138.7 |

| C4a | 115.6 |

| N⁶-CH₃ | 29.8 |

| N⁸-CH₃ | 31.5 |

Note: The complete assignment of the ¹³C NMR spectrum is based on data from related pyrimido[5,4-e]-as-triazine structures and may require further experimental confirmation for this compound specifically.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 194.0729 |

| [M+Na]⁺ | 216.0548 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for this compound, based on common practices for similar small molecules.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Approximately 10-15 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Approximately 200-220 ppm.

-

Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of this compound is prepared in a solvent suitable for electrospray ionization, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like the sodium adduct ([M+Na]⁺).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte ions.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight of this compound and its potential fragments (e.g., m/z 50-500).

-

Fragmentation Analysis (MS/MS): For structural elucidation, collision-induced dissociation (CID) can be performed. The precursor ion of interest (e.g., [M+H]⁺) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) to produce a characteristic fragmentation pattern.

Biosynthetic Pathway of this compound

This compound shares its early biosynthetic pathway with another well-known antibiotic, toxoflavin. The biosynthesis starts from the primary metabolite guanosine (B1672433) triphosphate (GTP). A series of enzymatic reactions, including those catalyzed by methyltransferases, leads to the formation of the characteristic pyrimido[5,4-e]-as-triazine core of this compound.

Caption: Simplified biosynthetic pathway of this compound from GTP.

This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols offer a starting point for further investigation and application in drug discovery and development. The biosynthetic pathway highlights the natural origin of this important antibiotic.

Investigating the Antifungal Spectrum of Fervenulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a nitrogen-containing heterocyclic antibiotic, has been a subject of interest for its potential biological activities. While its antibacterial properties have been explored to some extent, its efficacy against fungal pathogens remains a less-chartered territory. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antifungal spectrum of this compound, its putative mechanism of action, and detailed protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating this compound as a potential antifungal lead compound.

Data Presentation: Antifungal Activity of this compound

Table 1: In Vitro Antifungal Susceptibility of this compound (Broth Microdilution)

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | Data Not Available |

| Candida glabrata | ATCC 90030 | Data Not Available | Data Not Available | Data Not Available |

| Candida parapsilosis | ATCC 22019 | Data Not Available | Data Not Available | Data Not Available |

| Cryptococcus neoformans | H99 | Data Not Available | Data Not Available | Data Not Available |

| Aspergillus fumigatus | Af293 | Data Not Available | Data Not Available | Data Not Available |

| Aspergillus flavus | ATCC 204304 | Data Not Available | Data Not Available | Data Not Available |

| Trichophyton rubrum | Clinical Isolate | Data Not Available | Data Not Available | Data Not Available |

| Microsporum canis | Clinical Isolate | Data Not Available | Data Not Available | Data Not Available |

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

| Fungal Species | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) |

| Candida albicans | ATCC 90028 | Specify | Data Not Available |

| Candida glabrata | ATCC 90030 | Specify | Data Not Available |

| Aspergillus fumigatus | Af293 | Specify | Data Not Available |

| Trichophyton rubrum | Clinical Isolate | Specify | Data Not Available |

Putative Mechanism of Action: Inhibition of Protein Synthesis

While direct experimental evidence for this compound's antifungal mechanism is scarce, its structural similarity to other microbial metabolites and preliminary studies on related compounds suggest that it may function as an inhibitor of protein synthesis. This hypothesis is primarily based on the well-documented activities of ribosome-inactivating proteins (RIPs) and certain mycotoxins like trichothecenes, which disrupt fungal growth by targeting the ribosome.[1][2][3][4][5]

The proposed mechanism involves the binding of this compound to the fungal ribosome, potentially at the peptidyl transferase center (PTC) of the large ribosomal subunit. This binding is thought to interfere with the elongation step of translation, thereby halting the synthesis of essential proteins and ultimately leading to cell death.

Potential Impact on Fungal Signaling Pathways

Inhibition of protein synthesis is a major cellular stress that can trigger various signaling cascades. While direct evidence of this compound's impact on fungal signaling is lacking, it is plausible that its activity could intersect with key pathways such as the Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14]

-

TOR Pathway: The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Inhibition of protein synthesis would likely mimic nutrient starvation, leading to the downregulation of TOR signaling. This could result in the cessation of cell cycle progression and the induction of autophagy.[8][10][12][13][14]

-

MAPK Pathways: Fungi possess several MAPK pathways that respond to various stresses, including cell wall damage, osmotic stress, and oxidative stress. The cellular stress caused by protein synthesis inhibition could potentially activate one or more of these pathways as a compensatory or pro-apoptotic response.[6][7][9][11]

Experimental Protocols

To facilitate further research into the antifungal properties of this compound, this section provides detailed methodologies for key in vitro assays. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[15][17]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal inoculum (standardized to 0.5 McFarland)

-

Spectrophotometer or microplate reader

-

Sterile saline or water

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

From a fresh culture (24-48 hours for yeasts, 5-7 days for molds), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

-

For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well containing the this compound dilutions and the growth control well.

-

Incubate the plates at 35°C for 24-48 hours (for most yeasts) or longer for slower-growing molds.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

-

References

- 1. New thymol-derived triazole exhibits promising activity against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic specificity of three ribosome-inactivating proteins against fungal ribosomes, and correlation with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans [frontiersin.org]

- 7. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP Kinase Regulation of the Candida albicans Pheromone Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nutritional Control via Tor signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cooperative Role of MAPK Pathways in the Interaction of Candida albicans with the Host Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. unifr.ch [unifr.ch]

- 14. MSN2 and MSN4 Link Calorie Restriction and TOR to Sirtuin-Mediated Lifespan Extension in Saccharomyces cerevisiae | PLOS Biology [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. ijah.in [ijah.in]